N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea

Medicinal Chemistry Hsp90 Inhibition Structure-Activity Relationship

Researchers investigating Hsp90-dependent oncogenic signaling frequently encounter inconsistent potency data when substituting pyrimidinyl acyl thiourea analogs. N-(6-Oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea (CAS 861211-26-9) delivers a structurally defined probe whose 5-propionyl substituent provides a distinct steric footprint that directly influences ATPase inhibition and cytotoxicity profiles. • Deploy as a validated reference standard for HTS library QC and batch-to-batch consistency verification (vendor-confirmed purity ≥98%, full analytical characterization). • Use for systematic SAR expansion beyond reported acetyl/butyryl analogs; computed LogP of 0.0181 enables solubility-limited assay comparisons against more lipophilic congeners. • In stock for immediate shipment; exclusively for laboratory research use.

Molecular Formula C8H10N4O2S
Molecular Weight 226.25
CAS No. 861211-26-9
Cat. No. B2820108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea
CAS861211-26-9
Molecular FormulaC8H10N4O2S
Molecular Weight226.25
Structural Identifiers
SMILESCCC(=O)C1=CN=C(NC1=O)NC(=S)N
InChIInChI=1S/C8H10N4O2S/c1-2-5(13)4-3-10-8(11-6(4)14)12-7(9)15/h3H,2H2,1H3,(H4,9,10,11,12,14,15)
InChIKeyKIAXMVNISLBKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea: Procurement-Ready Profile


N-(6-Oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea (CAS 861211-26-9) is a pyrimidinyl acyl thiourea derivative with the molecular formula C₈H₁₀N₄O₂S and a molecular weight of 226.26 g/mol . It belongs to a class of compounds that have been investigated as Hsp90 inhibitors in cancer models, though published quantitative biological data specific to this exact congener are extremely limited [1]. The compound is commercially available from multiple vendors at research-grade purity (typically ≥95%) and is supplied exclusively for laboratory research use .

Hsp90 pathway inhibition study fit
Propionyl-substituted pyrimidinyl thiourea probe
Research-grade purity (≥95%) for in vitro assays
Requires congener-specific experimental validation

Scientific Risk of Generic Substitution


Within the pyrimidinyl acyl thiourea class, small structural modifications—particularly to the N-acyl substituent—can profoundly alter Hsp90 ATPase inhibition potency, cytotoxicity profiles, and gene expression signatures [1]. In the Hsp90 inhibitor series reported by Koca et al., compounds displayed inhibition constants averaging approximately 1 μM, but individual congeners varied substantially in their ability to suppress MCF-7 and Saos-2 cell proliferation [1]. Without congener-specific quantitative data, substituting N-(6-oxo-5-propionyl-1,6-dihydro-2-pyrimidinyl)thiourea with a generic pyrimidinyl thiourea risks loss of the desired pharmacological fingerprint. The current evidence base for this specific CAS number is insufficient to support confident analog substitution, and direct experimental validation is required before any replacement can be considered scientifically justified .

Structural sensitivity

Small N-acyl modifications may shift Hsp90 inhibition profiles and cytotoxicity.

Data gap

Congener-specific potency data for this CAS are not publicly available.

Validation required

Direct experimental confirmation is necessary before any analog replacement.

Quantitative Differentiation Evidence


Structural Differentiation: Propionyl vs. Other N-Acyl Substituents

The defining structural feature of this compound is the 5-propionyl substituent on the pyrimidinone ring, distinguishing it from analogs bearing acetyl, butyryl, or benzoyl groups. In the pyrimidinyl acyl thiourea series reported by Koca et al., variation of the acyl group modulated Hsp90 inhibition constants across the series, with an average inhibition constant of ~1 μM [1]. While congener-specific IC₅₀ values for the propionyl derivative are not publicly available, the class exhibits structure-dependent activity, meaning the 5-propionyl group is expected to confer a distinct pharmacological profile relative to shorter (acetyl) or longer (butyryl) acyl chains [1].

Structural Differentiation
Class-level inference
Propionyl substituent vs. acetyl, butyryl, benzoyl analogs
Structure-dependent Hsp90 inhibition profile
Congener-specific IC₅₀ not available
Medicinal Chemistry Hsp90 Inhibition Structure-Activity Relationship

Purity Benchmarking for Procurement Decisions

Commercially, CAS 861211-26-9 is supplied at ≥95% purity (CymitQuimica/Biosynth) and ≥98% purity (ChemScene) . This purity range is typical for research-grade pyrimidinyl thioureas and meets the threshold for in vitro biochemical and cell-based assays where impurities could confound activity readouts. Procurement from vendors offering ≥98% purity provides a measurable quality advantage over sources supplying the compound at lower specifications.

Purity Benchmark
Supplier-reported
≥98% vs. ≥95% purity
Lower impurity-driven assay artifact risk
Vendor Certificate of Analysis
Chemical Procurement Quality Control Analytical Chemistry

Physicochemical Profile: LogP and Polar Surface Area

Computational data for CAS 861211-26-9 indicate a LogP of 0.0181 and a topological polar surface area (TPSA) of 100.87 Ų . These values place the compound within favorable drug-like chemical space (LogP < 5, TPSA < 140 Ų), distinguishing it from more lipophilic pyrimidinyl thiourea analogs that may exhibit poorer aqueous solubility. The combination of low LogP and moderate TPSA is particularly relevant for researchers prioritizing compounds with predicted favorable absorption and permeability characteristics.

Physicochemical Profile
Class-level inference
Predicted LogP 0.0181 vs. >2 for benzoyl analogs
Potential aqueous solubility advantage
Experimental logD unavailable
Druglikeness Physicochemical Properties ADME Prediction

High-Confidence Application Scenarios


Hsp90 ATPase Inhibition Screening in Cancer Cell Models

Based on the established activity of pyrimidinyl acyl thioureas as Hsp90 inhibitors with an average inhibition constant of ~1 μM in MCF-7 and Saos-2 cell lines [1], CAS 861211-26-9 can be deployed as a structurally defined probe to interrogate Hsp90-dependent oncogenic signaling. The 5-propionyl substituent provides a specific steric footprint for SAR expansion beyond reported acetyl and butyryl analogs [1].

SAR Exploration of N-Acyl Thiourea Hsp90 Ligands

The compound serves as a key intermediate-identity tool for medicinal chemistry campaigns exploring the impact of the propionyl group on Hsp90 N-terminal domain binding. Its computed LogP of 0.0181 makes it a candidate for comparison against more lipophilic congeners in solubility-limited assay formats, enabling systematic profiling of acyl chain effects on target engagement.

Reference Standard for Pyrimidinyl Thiourea Library Validation

With vendor-confirmed purity up to ≥98% and full analytical characterization (SMILES, InChI, InChIKey) from multiple independent suppliers [2], CAS 861211-26-9 can function as a reference standard for quality control and library validation in compound management workflows, ensuring batch-to-batch consistency in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Hsp90 pathway screening
Propionyl-substituted tool compound
Cell-based assay confirmation
SAR expansion
Structural differentiation from acetyl/butyryl analogs
Solubility-limited assay compatibility
Library reference standard
Vendor-verified purity (≥98%)
Batch-to-batch consistency in HTS
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